2-(butylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
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Description
The compound belongs to the class of pyrazolo-pyrazines, which are heterocyclic compounds containing a pyrazolo[3,4-b]pyridine moiety . These compounds are known for their biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo-pyrazines often involves scaffold hopping and computer-aided drug design . The exact synthesis process for your specific compound might vary depending on the substituents and the desired properties .Molecular Structure Analysis
The molecular structure of pyrazolo-pyrazines is characterized by a pyrazolo[3,4-b]pyridine core . The exact structure of your specific compound would depend on the position and nature of the butylsulfonyl group.Chemical Reactions Analysis
Pyrazolo-pyrazines can undergo various chemical reactions depending on the substituents and reaction conditions . The exact reactions that your specific compound can undergo would need to be determined experimentally.Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo-pyrazines can vary widely depending on the substituents . These properties include solubility, stability, and photophysical properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
11-butylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-3-9-19(17,18)15-7-8-16-13(10-15)11-5-4-6-12(11)14-16/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJMFQBYSZJRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN2C(=C3CCCC3=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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